BENGHE Foundational & Exploratory

Check Availability & Pricing

"5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde"
potential biological activity

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

5-Chloro-2-[(2-
Compound Name:

chlorobenzyl)oxy]benzaldehyde
CAS No.: 590359-98-1

Cat. No.: B1595837

Get Quote

\ J

Topic: 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde: Pharmacophore Analysis & Biological
Potential Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists,
Pharmacologists, and Drug Discovery Scientists[1][2]

Executive Summary

5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde (CAS: 590359-98-1) represents a
specialized "privileged scaffold” in medicinal chemistry.[1][2] Structurally, it is an O-benzylated
salicylaldehyde derivative characterized by a highly lipophilic ether linkage and a reactive
aldehyde warhead.[1][2] While often utilized as a high-value synthetic intermediate for
heterocycles (benzofurans), its intrinsic biological profile aligns closely with allosteric
hemoglobin modulators (antisickling agents) and antimicrobial pharmacophores.[1][2]

This guide provides a comprehensive technical analysis of its chemical reactivity, predicted
biological mechanisms, and validation protocols for researchers investigating its utility in sickle
cell disease (SCD) and anti-infective therapies.[1][2]
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Chemical Identity & Structural Logic

The compound integrates three distinct pharmacophoric elements:

e The Aldehyde (-CHO): A reactive electrophile capable of forming reversible Schiff bases
(imines) with primary amines (e.g., N-terminal valine of Hemoglobin).[1][2]

e The 5-Chloro Substituent: Increases lipophilicity (

) and metabolic stability by blocking the para-position relative to the ether oxygen, preventing
rapid oxidative metabolism.[1][2]

e The 2-Chlorobenzyloxy Group: A bulky, lipophilic moiety designed to occupy hydrophobic
pockets in target proteins, providing affinity and selectivity over the parent salicylaldehyde.[1]

[2]

Property Data

IUPAC Name 5-Chloro-2-[(2-
chlorophenyl)methoxy]benzaldehyde

Molecular Formula C14H10CI202

Molecular Weight 281.13 g/mol

Predicted LogP ~4.2 (High Lipophilicity)

H-Bond Acceptors 2

H-Bond Donors 0

Rotatable Bonds 4

Biological Activity & Mechanism of Action[1][2]
A. Hemoglobin S (HbS) Modulation (Antisickling
Potential)

The most significant potential of this compound lies in its structural homology to Voxelotor
(GBT440) and other aromatic aldehydes used to treat Sickle Cell Disease.[1][2]
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e Mechanism: The aldehyde group forms a reversible covalent bond (Schiff base) with the

-amino group of the N-terminal valine residue of the hemoglobin
-chain.[1][2]

» Effect: This modification stabilizes the R-state (oxygenated) conformation of hemoglobin.[1]
[2] By increasing the affinity of HbS for oxygen, it prevents the polymerization of
deoxygenated HbS, which is the root cause of red blood cell sickling.[1][2]

» Role of the Ether: The (2-chlorobenzyl)oxy tail is critical.[1][2] Unlike simple vanillin analogs,
this bulky group anchors the molecule within the central water cavity of the hemoglobin
tetramer via hydrophobic interactions, improving potency and residence time.[1][2]

B. Antimicrobial & Antifungal Activity
Salicylaldehyde ethers are documented to possess broad-spectrum antimicrobial properties.[1]

[2]

e Mechanism: Disruption of bacterial cell membranes and inhibition of specific enzymatic
pathways (e.g., sortase A inhibition in S. aureus).[1][2] The bis-chlorinated motif enhances
membrane permeability.[1][2]

C. Synthetic Utility (Benzofuran Precursor)

This compound is a "masked" benzofuran.[1][2] Under basic conditions (Rap-Stoermer
reaction), it can cyclize to form 2-substituted benzofurans, which are potent anti-arrhythmic and
anti-tumor scaffolds.[1][2]

Visualization: Mechanism & Synthesis
Figure 1: Synthesis and Mechanism of Action Pathways
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Caption: Synthesis via O-alkylation and divergent pathways toward HbS modulation
(therapeutic) or benzofuran formation (synthetic).[1][2]

Experimental Protocols
Protocol A: Synthesis (Williamson Ether Synthesis)

To generate the compound for biological testing.

o Reagents: Dissolve 5-chlorosalicylaldehyde (1.0 eq) and anhydrous Potassium Carbonate (
, 2.0 eq) in dry DMF (Dimethylformamide).
» Addition: Add 2-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.

e Reaction: Heat the mixture to 80°C for 4—6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2]

o Workup: Pour into ice-water. The precipitate is filtered, washed with water, and recrystallized
from Ethanol/Water to yield white/off-white crystals.[1][2]

e Validation: Confirm structure via

H NMR (Aldehyde peak at
~10.4 ppm, Singlet methylene at

~5.2 ppm).
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Protocol B: Hemoglobin S Polymerization Assay (In
Vitro)

To assess antisickling potential.[1][2]

o Preparation: Lyse sickle cell erythrocytes to obtain HbS lysate. Adjust concentration to ~50
mg/mL.

e Incubation: Incubate HbS lysate with the test compound (dissolved in DMSO) at varying
concentrations (0.5 mM to 5 mM) for 1 hour at 37°C.

o Control: DMSO only (Negative), Voxelotor or Vanillin (Positive).[1][2]

o Deoxygenation: Treat the mixture with 2% sodium metabisulfite (reductant) to induce
deoxygenation.[1][2]

o Measurement: Monitor turbidity (absorbance at 700 nm) over time.

o Interpretation: A delay in the onset of turbidity or reduced maximal absorbance indicates
inhibition of HbS polymerization.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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